molecular formula C16H13N3O4 B13812649 N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

Cat. No.: B13812649
M. Wt: 311.29 g/mol
InChI Key: KHXACNVLMJYEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with acetic anhydride or chloroacetate. The resulting product is characterized by various spectroscopic methods including IR and NMR to confirm its structure and purity .

Biological Activity Overview

The biological activities of this compound have been extensively studied. This compound exhibits a range of pharmacological properties:

  • Antitumor Activity : Several studies have reported that derivatives of quinazolinones, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer) cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for bacterial growth .
  • Anticonvulsant Effects : Research has suggested that related compounds show potential as anticonvulsants, indicating a broader spectrum of neurological applications .

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative activity of various quinazolinone derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro testing against microbial strains demonstrated that this compound had effective minimum inhibitory concentrations (MICs). For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Value Reference
AntitumorHeLa15 µM
AntitumorMDA-MB-23120 µM
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Q & A

Q. Basic: What synthetic routes are commonly employed to prepare N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a quinazolinone core. A general approach includes:

Quinazolinone Core Formation : Reacting anthranilic acid derivatives with phenylacetic acid or benzaldehyde under reflux with acetic anhydride to form the 4-oxoquinazoline scaffold .

Acetamide Substitution : Introducing the acetamide group at the N3 position via nucleophilic substitution. For example, reacting 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with hydroxylamine derivatives under basic conditions (e.g., NaOH in ethanol) at 60–80°C .

Hydroxylation : Bromination followed by hydroxylation at positions 6 and 8 using HBr/H2O2, then hydrolysis with KOH to introduce dihydroxy groups .

Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and ammonium acetate (cyclization).

Q. Advanced: How can researchers optimize reaction yields when introducing dihydroxy groups at positions 6 and 8?

Methodological Answer:
Optimization requires addressing competing side reactions (e.g., over-oxidation or incomplete substitution):

  • Stepwise Bromination-Hydroxylation : Use controlled bromination with NBS (N-bromosuccinimide) in DMF at 0°C to selectively brominate positions 6 and 8. Subsequent hydrolysis with 10% KOH at 80°C converts Br to OH groups .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydroxylation efficiency in biphasic systems.
  • Monitoring Tools : Track progress via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to identify intermediates and byproducts .

Table 1 : Yield Optimization Under Different Conditions

ConditionBromination Yield (%)Hydroxylation Yield (%)
NBS in DMF, 0°C8575
HBr/H2O2, RT6050
KOH (10%), 80°C, 12h-78

Q. Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of substituents. For example, the acetamide methyl group appears at δ 2.1–2.3 ppm, while aromatic protons (quinazolinone core) resonate at δ 7.3–8.1 ppm .
  • X-ray Crystallography : Use SHELXL for refinement ( ). Hydrogen-bonding patterns (e.g., O–H···O between hydroxyl and carbonyl groups) validate the dihydroxy substitution .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 355.08) .

Q. Advanced: How can crystallographic data contradictions (e.g., disorder in hydroxyl groups) be resolved?

Methodological Answer:
Disorder in hydroxyl groups arises from dynamic hydrogen bonding. Mitigation strategies include:

  • Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion.
  • Twinned Refinement : Use SHELXL’s TWIN command for twinned crystals, common in quinazolinones due to symmetry .
  • Hydrogen Bond Analysis : Apply graph-set analysis ( ) to identify dominant motifs (e.g., R22(8) rings from O–H···O interactions).

Example : In N-(4-oxo-2-phenylquinazolin-3-yl)acetamide derivatives, hydroxyl groups form bifurcated hydrogen bonds with adjacent carbonyls, resolved via iterative refinement cycles .

Q. Basic: What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?

Methodological Answer:

  • COX-1/COX-2 Inhibition : Use ELISA kits to measure IC50 values against cyclooxygenase isoforms. Compare with indomethacin (reference IC50: COX-1 = 0.03 µM, COX-2 = 1.67 µM) .
  • Nitric Oxide (NO) Scavenging : Treat LPS-induced RAW 264.7 macrophages and measure NO levels via Griess reagent.
  • Protein Denaturation Assay : Incubate bovine serum albumin (BSA) with the compound and measure inhibition of heat-induced denaturation at 660 nm .

Q. Advanced: How do substituent modifications (e.g., halogenation) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Groups (Br, Cl) : Enhance COX-2 selectivity by stabilizing π-π stacking with the enzyme’s hydrophobic pocket. For example, 6,8-dibromo derivatives show 3-fold higher activity than non-halogenated analogs .
  • Hydroxyl Groups : Increase solubility but may reduce membrane permeability. LogP values decrease from 2.5 (non-hydroxylated) to 1.8 (dihydroxy) .
  • Acetamide Flexibility : Replace the acetamide with sulfonamide to modulate hydrogen-bond donor capacity and improve binding to COX-2’s Arg120 residue .

Table 2 : SAR of Selected Derivatives

SubstituentsCOX-2 IC50 (µM)LogP
6,8-Dihydroxy2.11.8
6-Bromo-8-hydroxy1.52.3
6,8-Dichloro1.22.7

Q. Basic: What chromatographic methods ensure purity and identity of the synthesized compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid in H2O/MeCN (70:30 to 50:50 gradient over 20 min). Retention time ~12.5 min .
  • TLC : Silica gel GF254, eluent = CHCl3:MeOH (9:1). Rf ≈ 0.4 under UV 254 nm.
  • Impurity Profiling : Compare with reference standards (e.g., unreacted starting material at Rf 0.6) .

Q. Advanced: How can molecular docking and dynamics simulations predict binding modes to therapeutic targets?

Methodological Answer:

  • Target Selection : Prioritize proteins like COX-2 (PDB ID: 5KIR) or TNF-α (PDB ID: 6OP0) based on biological assays.
  • Docking Workflow :
    • Prepare the ligand (AMBER force field) and protein (remove water, add hydrogens).
    • Perform rigid docking with AutoDock Vina to identify initial poses.
    • Refine with flexible side-chain docking using Schrödinger’s Glide .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Example : The 6,8-dihydroxy groups form stable hydrogen bonds with COX-2’s Tyr355, while the phenyl ring engages in hydrophobic interactions with Val523 .

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

N-(6,8-dihydroxy-4-oxo-2-phenylquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H13N3O4/c1-9(20)18-19-15(10-5-3-2-4-6-10)17-14-12(16(19)23)7-11(21)8-13(14)22/h2-8,21-22H,1H3,(H,18,20)

InChI Key

KHXACNVLMJYEIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.